molecular formula C20H25N3O3 B11420680 1-propyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine

1-propyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine

Cat. No.: B11420680
M. Wt: 355.4 g/mol
InChI Key: FBSCNVBKKSUCDW-UHFFFAOYSA-N
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Description

1-PROPYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a synthetic compound that features a benzodiazole core linked to a trimethoxyphenyl group. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-PROPYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where the benzodiazole core reacts with a trimethoxybenzyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-PROPYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzodiazole or trimethoxyphenyl moieties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1-PROPYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-PROPYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways, such as those related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

  • 1-PROPYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-OL
  • 1-PROPYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-THIONE

Uniqueness: 1-PROPYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is unique due to its specific substitution pattern and the presence of the trimethoxyphenyl group, which imparts distinct pharmacological properties compared to its analogs.

This detailed article provides a comprehensive overview of 1-PROPYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

1-propyl-N-[(3,4,5-trimethoxyphenyl)methyl]benzimidazol-2-amine

InChI

InChI=1S/C20H25N3O3/c1-5-10-23-16-9-7-6-8-15(16)22-20(23)21-13-14-11-17(24-2)19(26-4)18(12-14)25-3/h6-9,11-12H,5,10,13H2,1-4H3,(H,21,22)

InChI Key

FBSCNVBKKSUCDW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NCC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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